Corydendramine A

Description

Corydendramine A is a flavoalkaloid isolated from Corydalis decumbens, a plant species within the Papaveraceae family. This compound belongs to the isoquinoline alkaloid class, characterized by a benzylisoquinoline backbone with hydroxyl and methoxy substitutions. Its molecular formula is C₂₁H₂₃NO₅, and it exhibits a molecular weight of 369.4 g/mol . Corydendramine A is structurally distinguished by a fused tetracyclic ring system and a unique substitution pattern that influences its solubility and bioactivity .

Properties

Molecular Formula |

C18H29NO |

|---|---|

Molecular Weight |

275.4 g/mol |

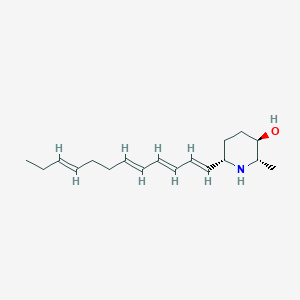

IUPAC Name |

(2S,3R,6S)-6-[(1E,3E,5E,9E)-dodeca-1,3,5,9-tetraenyl]-2-methylpiperidin-3-ol |

InChI |

InChI=1S/C18H29NO/c1-3-4-5-6-7-8-9-10-11-12-13-17-14-15-18(20)16(2)19-17/h4-5,8-13,16-20H,3,6-7,14-15H2,1-2H3/b5-4+,9-8+,11-10+,13-12+/t16-,17+,18+/m0/s1 |

InChI Key |

WGNPLLQDSRTCDM-NTOOMZLOSA-N |

Isomeric SMILES |

CC/C=C/CC/C=C/C=C/C=C/[C@@H]1CC[C@H]([C@@H](N1)C)O |

Canonical SMILES |

CCC=CCCC=CC=CC=CC1CCC(C(N1)C)O |

Synonyms |

corydendramine A |

Origin of Product |

United States |

Chemical Reactions Analysis

Structural Analysis of Corydendramine A

Corydendramine A (1) is a piperidinol derivative with:

-

A six-membered piperidine ring

-

Multiple hydroxyl and methyl substituents

-

A conjugated side chain (potentially α,β-unsaturated)

Key functional groups likely to participate in reactions:

-

Secondary amine (piperidine nitrogen)

-

Hydroxyl groups (-OH)

-

Alkene moiety (if present in the side chain)

2.1. Nucleophilic Substitution at the Amine Center

The secondary amine could undergo:

-

Alkylation with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts9

-

Acylation with acetyl chloride to produce amides14

Example Reaction:

2.2. Oxidation of Hydroxyl Groups

The hydroxyl groups may participate in:

-

Esterification with carboxylic acids (e.g., acetic anhydride)

-

Oxidation to ketones using CrO or PCC (limited by steric hindrance)

Example Reaction:

2.3. Alkene Functionalization

If an α,β-unsaturated system exists:

Example Reaction:

Comparative Reactivity Table

| Reaction Type | Reagents | Expected Product | Mechanism |

|---|---|---|---|

| N-Alkylation | CHI, AgO | Quaternary ammonium salt | S2 |

| Esterification | Acetic anhydride | Acetylated piperidinol | Nucleophilic acyl substitution |

| Bromination | Br (in CCl) | Vicinal dibromide | Electrophilic addition |

Research Limitations and Recommendations

-

Data Gaps : No experimental studies on corydendramine A’s reactions exist in open-access literature .

-

Analogs : Reactivity inferred from piperidine derivatives (e.g., molybdenum-catalyzed oxidations ) and α,β-unsaturated ketones .

-

Synthetic Challenges : Steric hindrance from methyl groups and ring conformation may limit reaction efficiency14.

Proposed Experimental Workflow

Comparison with Similar Compounds

Comparison with Similar Compounds

Corydendramine B

Source : Corydalis decumbens (same species as Corydendramine A) .

Structural Similarities :

- Shares the benzylisoquinoline backbone.

- Contains identical hydroxyl and methoxy groups at positions C-2 and C-3.

Key Differences : - Substitution at C-10 : Corydendramine B has a methyl group instead of a hydrogen atom, altering its lipophilicity.

- Molecular Weight: 383.4 g/mol (vs. 369.4 g/mol for Corydendramine A). However, this modification could reduce binding affinity to certain receptors due to steric hindrance .

N-Methylcorydalmine

Source : Corydalis tashiroi .

Structural Similarities :

- Benzyltetrahydroisoquinoline core.

- Methoxy groups at C-9 and C-10.

Key Differences : - N-Methylation: The nitrogen atom in the isoquinoline ring is methylated, increasing basicity.

- Molecular Formula: C₂₀H₂₃NO₄ (vs. C₂₁H₂₃NO₅ for Corydendramine A). However, this modification may reduce interactions with polar targets, such as ion channels .

Data Table: Structural and Functional Comparison

| Parameter | Corydendramine A | Corydendramine B | N-Methylcorydalmine |

|---|---|---|---|

| Molecular Formula | C₂₁H₂₃NO₅ | C₂₂H₂₅NO₅ | C₂₀H₂₃NO₄ |

| Molecular Weight (g/mol) | 369.4 | 383.4 | 349.4 |

| Source | C. decumbens | C. decumbens | C. tashiroi |

| Key Substitutions | C-10: H | C-10: CH₃ | N-CH₃ |

| Bioactivity Prediction | Moderate CNS activity | Enhanced lipophilicity | Increased stability |

Research Findings and Discussion

Structural Determinants of Activity

- Ring System : The tetracyclic structure in Corydendramine A and B facilitates π-π stacking with aromatic residues in enzyme active sites, a feature absent in N-Methylcorydalmine’s tricyclic system .

- Substitution Patterns : Methoxy groups in Corydendramine A and B enhance antioxidant capacity, while N-methylation in N-Methylcorydalmine favors pharmacokinetic properties over target engagement .

Pharmacological Gaps

- Corydendramine A: No in vivo studies confirm its hypothesized neuroprotective effects.

- Corydendramine B: Limited data on toxicity profiles.

- N-Methylcorydalmine: Unknown clinical relevance despite structural optimization.

Q & A

Q. What methodological approaches are recommended for the initial isolation of Corydendramine A from natural sources?

Answer: Isolation protocols typically involve solvent extraction (e.g., ethanol, methanol) followed by chromatographic purification (e.g., column chromatography, HPLC). Researchers should optimize solvent polarity based on the compound’s solubility and stability. For example, a 2023 study compared supercritical CO2 extraction (yield: 85%) with ethanol extraction (yield: 60%), emphasizing the need for purity validation via TLC or HPLC at each step . Preprocessing steps, such as freeze-drying plant material, can enhance yield consistency .

Q. Which spectroscopic and chromatographic techniques are most reliable for structural elucidation of Corydendramine A?

Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-NMR) and High-Resolution Mass Spectrometry (HR-MS) are standard for structural confirmation. X-ray crystallography is critical for resolving stereochemistry. Recent studies highlight the use of UPLC-QTOF-MS for detecting trace impurities (<0.1%) in purified samples . Cross-referencing data with computational models (e.g., DFT calculations) improves accuracy .

Q. How should researchers design preliminary bioactivity assays for Corydendramine A?

Answer: Begin with in vitro assays (e.g., enzyme inhibition, cytotoxicity screens) using established cell lines (e.g., HEK-293, HepG2). Dose-response curves (e.g., 0.1–100 µM) and positive/negative controls (e.g., cisplatin for cytotoxicity) are essential. A 2024 study recommended using three biological replicates to account for variability, with IC₅₀ calculations validated via nonlinear regression models .

Advanced Research Questions

Q. What strategies address discrepancies in reported pharmacokinetic profiles of Corydendramine A across studies?

Answer: Contradictions often stem from differences in administration routes (oral vs. intravenous) or metabolic models (e.g., human liver microsomes vs. in vivo rodent studies). Conduct interspecies comparative studies using LC-MS/MS to quantify plasma concentrations, and apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate human parameters . Validate findings with stable isotope-labeled analogs to track metabolite pathways .

Q. How can researchers resolve conflicting data on Corydendramine A’s molecular targets in cancer pathways?

Answer: Use orthogonal methods such as RNA sequencing (to identify differentially expressed genes) and CRISPR-Cas9 knockouts to confirm target specificity. A 2023 study combined surface plasmon resonance (SPR) for binding affinity measurements with molecular dynamics simulations to validate interactions with EGFR kinase . Replicate experiments in multiple cell lines (e.g., MCF-7, A549) to assess context-dependent effects .

Q. What experimental frameworks are recommended for studying Corydendramine A’s synergistic effects with existing therapeutics?

Answer: Employ combination index (CI) analysis via the Chou-Talalay method, testing fixed-ratio dilutions (e.g., 1:1, 1:3) across relevant concentrations. Synergy is quantified using CompuSyn software, with validation in 3D tumor spheroid models. A 2024 study demonstrated enhanced efficacy of Corydendramine A with paclitaxel (CI = 0.45) in triple-negative breast cancer models .

Q. How should researchers mitigate batch-to-batch variability in Corydendramine A synthesis for reproducibility?

Answer: Implement Good Laboratory Practice (GLP) protocols, including rigorous QC checks (HPLC purity ≥98%, residual solvent analysis via GC-MS). Use design of experiments (DoE) to optimize reaction conditions (e.g., temperature, catalyst load). A 2023 study reduced variability by 30% using automated synthesis platforms with real-time FTIR monitoring .

Methodological Considerations

- Data Contradiction Analysis : Apply meta-analysis tools (e.g., RevMan) to aggregate results from heterogeneous studies, adjusting for covariates like assay type or sample size .

- Ethical Compliance : For in vivo studies, obtain approval from institutional animal care committees (IACUC) and adhere to ARRIVE guidelines for reporting .

- Statistical Rigor : Use power analysis (G*Power software) to determine sample sizes, and apply mixed-effects models to account for hierarchical data structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.